Iodo-PEG3-N3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRYEFKWTSOFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCI)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Structural Modifications for Iodo Peg3 Azide Derivatives
Established Synthetic Pathways for Iodo-PEG3-Azide
The synthesis of Iodo-PEG3-Azide, or 1-iodo-11-azido-3,6,9-trioxaundecane, typically involves a multi-step process starting from commercially available triethylene glycol. A common and efficient strategy is the sequential modification of the terminal hydroxyl groups.
One established pathway involves a two-step reaction sequence:
Azidation: Triethylene glycol is first converted to an azido-alcohol, 2-(2-(2-azidoethoxy)ethoxy)ethanol. This is often achieved by reacting 2-(2-(2-chloroethoxy)ethoxy)ethanol with an excess of sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to drive the nucleophilic substitution of the chloride. rsc.org
Iodination: The resulting azido-alcohol is then converted to the final iodo-azide product. This step often proceeds via an intermediate with a better leaving group, such as a tosylate or mesylate. The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N). The resulting tosylated or mesylated PEG-azide is then reacted with sodium iodide (NaI) in a solvent like acetone. The iodide ion displaces the tosylate or mesylate group in a Finkelstein reaction to yield Iodo-PEG3-Azide. mdpi.commdpi.com
A representative reaction scheme is shown below: Step 1: Azidation of a Halogenated PEG Precursor HO-(CH₂CH₂O)₂-CH₂CH₂-Cl + NaN₃ → HO-(CH₂CH₂O)₂-CH₂CH₂-N₃ + NaCl rsc.org
Step 2: Conversion of Hydroxyl to a Good Leaving Group (Tosylation) HO-(CH₂CH₂O)₂-CH₂CH₂-N₃ + TsCl → TsO-(CH₂CH₂O)₂-CH₂CH₂-N₃ + HCl mdpi.com
Step 3: Nucleophilic Substitution with Iodide TsO-(CH₂CH₂O)₂-CH₂CH₂-N₃ + NaI → I-(CH₂CH₂O)₂-CH₂CH₂-N₃ + NaOTs mdpi.com
This sequential approach ensures the selective introduction of the two different functional groups at either end of the PEG chain.
Methodologies for Polyethylene (B3416737) Glycol Chain Length Variation in Iodo-PEG-Azide Series
The synthetic methodologies for Iodo-PEG3-Azide can be adapted to produce a series of Iodo-PEGn-Azide analogues with varying numbers of ethylene (B1197577) glycol repeating units (n). This variation is crucial as the length of the PEG chain influences properties such as hydrophilicity, solubility, and the spatial separation between conjugated molecules. chempep.comacs.org
The primary method for achieving chain length variation is to start with a polyethylene glycol of a different, defined length (e.g., diethylene glycol, tetraethylene glycol, hexaethylene glycol). acs.orglumiprobe.com These oligoethylene glycols can be either monodisperse (single, defined molecular weight) or polydisperse. For applications requiring high precision, monodisperse starting materials are preferred. nih.gov
The synthetic strategy remains largely the same as for Iodo-PEG3-Azide:
Monofunctionalization: A key step is the desymmetrization of the starting PEG diol. This can be achieved by reacting the diol with a limited amount of a reagent like tosyl chloride, which statistically favors the formation of the mono-tosylated product. mdpi.com
Sequential End-Group Modification: Once the mono-tosylated PEG is isolated, one terminus is converted to the azide and the other to the iodide. For instance, the free hydroxyl group of the mono-tosylated PEG can be converted to an iodide via a Finkelstein reaction after activation (e.g., mesylation), while the tosylated end is displaced with sodium azide. Alternatively, the mono-tosylated PEG can first be reacted with sodium azide, and the resulting azido-alcohol can then be iodinated. mdpi.comacs.org
This approach has been successfully used to synthesize a library of heterobifunctional OEGs, demonstrating the versatility of the method for creating linkers of various lengths, such as Iodo-PEG2-Azide and Iodo-PEG4-Azide. lumiprobe.comnih.govaxispharm.com
Table 1: Examples of Iodo-PEG-Azide Analogues with Varied Chain Lengths
| Compound Name | Number of PEG Units (n) | Molecular Formula |
|---|---|---|
| Iodo-PEG2-Azide | 2 | C₄H₈IN₃O |
| Iodo-PEG3-Azide | 3 | C₆H₁₂IN₃O₂ |
| Iodo-PEG4-Azide | 4 | C₈H₁₆IN₃O₃ |
| Iodo-PEG6-Azide | 6 | C₁₂H₂₄IN₃O₅ |
This table presents a selection of analogues to illustrate the systematic variation in the PEG chain.
Derivatization Approaches: Exploring Related Iodo-PEG-Azide Analogues
Beyond varying the PEG chain length, the terminal functional groups of the Iodo-PEG-Azide scaffold can be modified to create a diverse range of analogues for specific applications. The iodide and azide groups serve as versatile handles for introducing other functionalities.
Modifications at the Iodide Terminus: The iodide is a highly reactive leaving group, making it susceptible to nucleophilic substitution by a wide array of nucleophiles (C-, N-, O-, S-centered). lumiprobe.com This allows for the introduction of various functional groups. A prominent example is the synthesis of Iodoacetamide-PEG-Azide linkers. broadpharm.comcreative-biolabs.com In this case, an amine-containing precursor is reacted with an iodoacetylating agent. These iodoacetamide (B48618) derivatives are particularly useful for their high reactivity and selectivity towards thiol groups, such as those found in cysteine residues of proteins. axispharm.com
Modifications at the Azide Terminus: The azide group is stable and primarily used for cycloaddition reactions ("click chemistry"). acs.org However, it can also be chemically transformed. A common derivatization is the reduction of the azide to a primary amine (-NH₂) using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or catalytic hydrogenation. mdpi.comlumiprobe.com This creates an Amino-PEG-Iodide linker, providing an alternative reactive handle for conjugation, for example, through amide bond formation.
Table 2: Examples of Iodo-PEG3-Azide Derivatives
| Derivative Name | Modification | Reactive Towards |
|---|---|---|
| Iodoacetamide-PEG3-Azide | Iodide replaced by Iodoacetamide | Thiols (e.g., Cysteine) |
| Amino-PEG3-Iodide | Azide reduced to Amine | Carboxylic acids, activated esters |
| Alkyne-PEG3-Iodide | Azide replaced by Alkyne | Azides (via CuAAC or SPAAC) |
| Biotin-PEG3-Iodide | Azide converted to Biotin (B1667282) conjugate | Avidin, Streptavidin |
These derivatization strategies significantly expand the toolkit of bifunctional PEG linkers, enabling tailored conjugation strategies for complex molecular architectures like antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.commedchemexpress.com
Purification and Characterization Techniques in Iodo-PEG3-Azide Synthesis Research
Rigorous purification and characterization are essential to ensure the identity and purity of Iodo-PEG3-Azide and its derivatives, as impurities or side products from the multi-step synthesis can interfere with subsequent conjugation reactions.
Purification Techniques:
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying Iodo-PEG3-Azide from reaction mixtures. rsc.org A solvent system of varying polarity, such as a gradient of ethyl acetate (B1210297) in petroleum ether or hexane, is used to separate the desired product from starting materials, reagents, and byproducts. rsc.org
Washing/Extraction: After the reaction, a standard workup often involves washing the organic solution with water and brine to remove water-soluble impurities like excess salts (e.g., NaI, NaN₃). The product is then extracted into an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. rsc.orgmdpi.com
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural confirmation. rsc.orgmdpi.com ¹H NMR is used to verify the presence of the PEG backbone protons (typically a complex multiplet around 3.6-3.7 ppm) and the specific signals for the protons adjacent to the azide and iodide groups. rsc.org For Iodo-PEG3-Azide, characteristic triplets can be observed for the -CH₂-I and -CH₂-N₃ protons at distinct chemical shifts (e.g., ~3.27 ppm and ~3.40 ppm, respectively, in CDCl₃). rsc.org Quantitative NMR can also confirm the degree of functionalization. mdpi.com
Mass Spectrometry (MS): Mass spectrometry, often using techniques like Electrospray Ionization (ESI-MS), is used to confirm the molecular weight of the synthesized compound. benchchem.com The observed mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) must match the calculated value for the expected chemical formula (C₈H₁₆IN₃O₃ for Iodo-PEG3-Azide). benchchem.commedkoo.com
High-Performance Liquid Chromatography (HPLC): HPLC is primarily used to assess the purity of the final product. A high purity level, often ≥95% or ≥98%, is typically required for research-grade material. medkoo.com
By employing these combined techniques, researchers can confidently verify the successful synthesis and purity of Iodo-PEG3-Azide before its use in further applications.
Mechanistic Insights into Iodo Peg3 Azide Reactivity
Azide (B81097) Reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Iodo-PEG3-Azide
The azide moiety of Iodo-PEG3-Azide readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction is noted for its high efficiency, specificity, and biocompatibility under certain conditions. organic-chemistry.orgnih.gov It involves the formation of a stable triazole ring by covalently joining an azide and a terminal alkyne. nih.govwikipedia.org
The CuAAC reaction represents a significant rate enhancement, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This acceleration is achieved through a catalytic cycle involving a copper(I) species. The mechanism is understood to proceed through the formation of a copper-acetylide intermediate from a terminal alkyne. wikipedia.orgresearchgate.net This intermediate then reacts with the azide group, such as the one present on Iodo-PEG3-Azide, to form a six-membered cupracycle, which subsequently rearranges and, after protonolysis, releases the 1,4-disubstituted triazole product, regenerating the copper catalyst. wikipedia.org
While kinetic studies specifically detailing the performance of Iodo-PEG3-Azide are not extensively published, its azide group follows this well-established mechanistic pathway. The reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.govnih.gov Some studies support the involvement of dinuclear copper intermediates in the catalytic process. researchgate.net
Table 1: Key Mechanistic Steps of CuAAC
| Step | Description | Key Intermediates |
| 1. Catalyst Formation | Reduction of a Copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270) to generate the active Copper(I) catalyst. nih.gov | Cu(I) ion |
| 2. Acetylide Formation | The Cu(I) catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper-acetylide complex. wikipedia.org | Copper-acetylide |
| 3. Cycloaddition | The azide attacks the copper-acetylide, leading to the formation of a six-membered copper-containing ring intermediate. wikipedia.org | Cupracycle intermediate |
| 4. Product Release | The intermediate undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst. wikipedia.org | 1,2,3-Triazole |
The success and efficiency of conjugating Iodo-PEG3-Azide via CuAAC are dependent on several critical reaction parameters. Proper optimization of these factors is essential to achieve high yields and minimize side reactions. nih.govresearchgate.net
Copper Source and Reducing Agent : The active catalyst is Cu(I), which can be introduced from a Cu(I) salt or generated in situ from a more stable Cu(II) salt (e.g., copper(II) sulfate) using a reducing agent, most commonly sodium ascorbate. nih.govnih.gov An excess of the reducing agent helps prevent oxidative homocoupling of the alkyne. organic-chemistry.org
Ligands : Copper-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often employed. nih.gov These ligands protect the Cu(I) from oxidation and disproportionation, thereby increasing reaction efficiency. researchgate.net However, the steric demands of some ligands can be a limiting factor. researchgate.net
Solvent : CuAAC reactions are remarkably versatile and can be performed in a wide range of solvents, including aqueous solutions. organic-chemistry.orgnih.gov Water has been observed to accelerate the reaction in some cases. organic-chemistry.org The choice of solvent can also affect the swelling of solid supports and the solubility of reactants, which influences reaction rates. nih.gov
pH and Temperature : The reaction proceeds efficiently over a broad pH range (typically 4 to 12) and at ambient temperatures, highlighting its robustness. organic-chemistry.orgnih.gov
Reactant Concentration and Stoichiometry : The concentrations of the azide, alkyne, and catalyst all influence the reaction kinetics. In some cases, particularly with biomolecules, using a molar excess of one of the reactants or the catalyst may be necessary to drive the reaction to completion. nih.govresearchgate.net
Table 2: Summary of Key Reaction Parameters for CuAAC
| Parameter | Influence on Reaction | Common Reagents/Conditions |
| Copper Source | Provides the essential Cu(I) catalyst. nih.gov | Cu(II)SO₄ with sodium ascorbate, CuI, [Cu(CH₃CN)₄]PF₆. nih.govresearchgate.net |
| Ligand | Stabilizes the Cu(I) oxidation state, prevents side reactions, and can increase efficiency. nih.govresearchgate.net | TBTA, THPTA. researchgate.netnih.gov |
| Solvent | Affects reactant solubility and can influence reaction rate. organic-chemistry.orgnih.gov | Water, DMF, NMP, DCM. organic-chemistry.orgresearchgate.net |
| pH | Reaction is tolerant to a wide pH range. organic-chemistry.org | Typically pH 4-12. organic-chemistry.org |
| Temperature | Often proceeds efficiently at room temperature. nih.gov | Room temperature to 60 °C. nih.govnih.gov |
Azide Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing Iodo-PEG3-Azide
To circumvent the issue of copper cytotoxicity in biological applications, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a catalyst-free alternative. nih.govnih.gov This reaction relies on using a strained cyclooctyne (B158145), which reacts rapidly with an azide, like the one on Iodo-PEG3-Azide, without the need for a metal catalyst. nih.gov
The driving force for SPAAC is the significant ring strain (approximately 18 kcal/mol) within the cyclooctyne molecule. This strain distorts the alkyne bond towards the transition-state geometry of the cycloaddition reaction, thereby lowering the activation energy and allowing the reaction to proceed rapidly at physiological temperatures. nih.govd-nb.info
Several generations of cyclooctynes have been developed to improve reaction kinetics and stability. d-nb.info The reaction of Iodo-PEG3-Azide with these strained alkynes produces a stable triazole linkage. Unlike CuAAC, SPAAC typically yields a mixture of regioisomeric triazoles, although this is often not a concern for its primary applications in bioconjugation. biochempeg.com The reaction is highly chemoselective, as neither the azide nor the strained alkyne interferes with most functional groups found in biological systems. biochempeg.com
Table 3: Comparison of Second-Order Rate Constants for SPAAC with Various Cyclooctynes
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| OCT (Cyclooctyne) | 0.0012 | nih.gov |
| DIBO (Dibenzocyclooctynol) | ~0.08 - 0.3 (Varies with modifications) | nih.gov |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.03 - 1.0 (Varies with conditions) | d-nb.infobiochempeg.com |
| BARAC (Biarylazacyclooctynone) | ~0.3 | |
| Note: Rates are highly dependent on the specific azide, solvent, and temperature, and are provided for general comparison. |
The primary advantage of SPAAC is its bioorthogonality, meaning it can proceed within a living system without interfering with native biochemical processes. biochempeg.com This has made it an invaluable tool for labeling and imaging biomolecules in their natural environment. nih.govbiochempeg.com
In a typical bioorthogonal labeling strategy, a biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically or genetically engineered to incorporate a chemical reporter, such as a strained alkyne. nih.gov A probe molecule, functionalized with an azide like Iodo-PEG3-Azide, is then introduced. The SPAAC reaction occurs in situ, selectively and covalently attaching the probe to the target biomolecule. nih.gov This strategy has been used for a wide range of applications, from imaging glycans in living cells to developing modular platforms for targeted drug delivery. nih.gov The use of an azide-PEG linker like Iodo-PEG3-Azide allows for the attachment of various tags (e.g., fluorophores, drugs) to biomolecules for detection or therapeutic purposes. nih.gov
Iodide Reactivity: Nucleophilic Substitution Mechanisms Involving Iodo-PEG3-Azide
The iodo group of Iodo-PEG3-Azide provides a second, distinct mode of reactivity. The iodide atom is an excellent leaving group in nucleophilic substitution reactions, particularly via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. broadpharm.comlumiprobe.com In this type of reaction, a nucleophile attacks the carbon atom attached to the iodide, displacing the iodide ion in a single, concerted step. libretexts.org
The high reactivity of the C-I bond is due to its relative weakness compared to other carbon-halogen bonds (C-Br, C-Cl). youtube.com Organic iodides are approximately one order of magnitude more reactive than the corresponding bromides and four orders of magnitude more reactive than chlorides in Sₙ2 reactions. lumiprobe.com This means that alkylation reactions using Iodo-PEG3-Azide can proceed significantly faster than with analogous bromo- or chloro-PEG-azides. lumiprobe.com This rapid reactivity allows for the efficient alkylation of a wide variety of C-, O-, N-, and S-centered nucleophiles under mild conditions. lumiprobe.comresearchgate.net
Table 4: Relative Reactivity of Alkyl Halides in Sₙ2 Reactions
| Leaving Group | Relative Rate | Bond Strength (kJ/mol) |
| I⁻ (Iodide) | ~30,000 | ~240 |
| Br⁻ (Bromide) | ~10,000 | ~285 |
| Cl⁻ (Chloride) | ~200 | ~340 |
| F⁻ (Fluoride) | 1 | ~485 |
| Note: Values are approximate and serve to illustrate the general trend. |
SN2 Reaction Kinetics and Substrate Specificity of Iodo-PEG3-Azide
The reaction of Iodo-PEG3-Azide with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the nucleophile attacks the carbon atom bearing the iodide, and the carbon-iodide bond breaks simultaneously. pharmaguideline.com The rate of this reaction is dependent on the concentrations of both the Iodo-PEG3-Azide (the substrate) and the nucleophile. pharmaguideline.com
The general rate equation for the SN2 reaction of Iodo-PEG3-Azide can be expressed as:
Rate = k[Iodo-PEG3-Azide][Nucleophile]
Here, 'k' represents the second-order rate constant, which is influenced by factors such as the solvent, temperature, and the nature of the nucleophile. pharmaguideline.com While specific kinetic data for Iodo-PEG3-Azide is not extensively documented in publicly available literature, general principles of SN2 reactions indicate that the reaction rate is enhanced by strong nucleophiles and hindered by bulky substrates. Given that Iodo-PEG3-Azide is a primary alkyl iodide, it is expected to react readily with a wide range of nucleophiles.
The substrate specificity of Iodo-PEG3-Azide is broad, encompassing a variety of nucleophiles. The electrophilic carbon atom attached to the highly polarizable iodine atom is susceptible to attack by nucleophiles centered on oxygen, nitrogen, sulfur, and carbon. This allows for the conjugation of Iodo-PEG3-Azide to a diverse array of molecules.
Interactive Data Table: Substrate Specificity of Iodo-PEG3-Azide
| Nucleophile Type | Example Nucleophile | Expected Reactivity |
| Oxygen Nucleophiles | Alcohols, Carboxylates | Moderate to Good |
| Nitrogen Nucleophiles | Amines, Anilines | Good |
| Sulfur Nucleophiles | Thiols, Thiolates | Excellent |
| Carbon Nucleophiles | Enolates, Organometallics | Moderate |
This table provides a qualitative overview of the expected reactivity based on general principles of SN2 reactions.
Comparative Analysis of Iodide Reactivity with Other Halogen Leaving Groups in PEG Linkers
The choice of the halogen leaving group in a PEG linker significantly impacts its reactivity in SN2 reactions. The reactivity of the halide as a leaving group is inversely related to its basicity; weaker bases are better leaving groups. Consequently, the reactivity of halo-PEG linkers follows the order:
Iodo-PEG > Bromo-PEG > Chloro-PEG > Fluoro-PEG
This trend is attributed to the strength of the carbon-halogen bond and the stability of the resulting halide anion. The carbon-iodine bond is the weakest among the halogens, and the iodide ion is the most stable and least basic anion, making it the best leaving group.
Published data indicates that organic iodides are approximately 10 times more reactive than their corresponding bromides and a staggering 10,000 times more reactive than chlorides in SN2 reactions. lumiprobe.com This substantial difference in reactivity means that reactions with iodo-PEG linkers, such as Iodo-PEG3-Azide, proceed significantly faster and often under milder conditions than with other halo-PEG derivatives.
Interactive Data Table: Comparative Reactivity of Halo-PEG Linkers in SN2 Reactions
| Halogen Leaving Group | Relative Reactivity | Carbon-Halogen Bond Strength (kJ/mol) |
| Iodide (I) | ~10,000 | ~234 |
| Bromide (Br) | ~1,000 | ~285 |
| Chloride (Cl) | 1 | ~340 |
| Fluoride (F) | <<1 | ~452 |
This table presents a generalized comparison of the relative reactivities of different halogen leaving groups in SN2 reactions.
Reductive Transformations of the Azide Group in Iodo-PEG3-Azide
The azide moiety of Iodo-PEG3-Azide can be readily transformed into a primary amine through various reductive methods. This conversion is a cornerstone of its utility in bioconjugation, as it allows for the introduction of a nucleophilic amine group for further functionalization.
One of the most common and mildest methods for this transformation is the Staudinger reduction . nih.govwikipedia.orgalfa-chemistry.comorganic-chemistry.orgchemistry-reaction.com This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The reaction proceeds through the formation of an aza-ylide intermediate, which is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. nih.govwikipedia.org The Staudinger reduction is highly chemoselective and tolerates a wide range of other functional groups. alfa-chemistry.com
Other reagents can also be employed for the reduction of the azide group in PEGylated compounds. For instance, a combination of FeCl₃ and NaI has been shown to efficiently reduce a variety of azides. Another effective method involves the use of a tin/mercaptan reducing system, which is particularly useful for substrates containing labile ester functionalities. A study on the reduction of azido-terminated polyglycols demonstrated high conversion to amino-terminated PEGs using zinc (Zn) in the presence of ammonium (B1175870) chloride (NH₄Cl) . nih.gov This method proved to be efficient, with reported yields of over 99% conversion as determined by NMR spectroscopy and MALDI-ToF MS. nih.gov The reaction typically involves refluxing the azido-PEG compound with Zn powder and NH₄Cl in a solvent mixture like THF and water. nih.gov
The choice of reducing agent can be tailored based on the specific requirements of the reaction, such as the presence of other functional groups in the molecule and the desired reaction conditions.
Applications in Bioconjugation and Biomolecule Functionalization Via Iodo Peg3 Azide
Covalent Attachment of Proteins and Peptides Using Iodo-PEG3-Azide Linkers
The covalent attachment of Iodo-PEG3-Azide linkers to proteins and peptides is a fundamental technique in creating functional bioconjugates. broadpharm.com The iodo group on the linker readily reacts with the thiol group of cysteine residues within the protein or peptide sequence, forming a stable thioether bond. axispharm.comaxispharm.com This reaction is a cornerstone of site-specific modification strategies.
Site-specific modification of proteins is critical to preserve their structure and function. bionordika.no The reaction of the iodo group with cysteine residues is a common method for achieving this. axispharm.comrsc.org Because the number of cysteine residues in a protein is often limited, this allows for controlled and selective attachment of the linker. bionordika.no
Another powerful strategy for site-specific modification involves the azide (B81097) group of the linker. axispharm.com The azide can participate in a highly efficient and specific reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry". acs.orginterchim.fr This reaction occurs with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst. interchim.frthermofisher.com This makes it particularly suitable for use in biological systems. acs.org By incorporating an unnatural amino acid containing a strained alkyne into a protein, the Iodo-PEG3-Azide linker can be precisely attached at that specific location.
Furthermore, enzymatic methods can be employed to introduce azide functionalities onto proteins, which can then be conjugated using click chemistry. nih.gov For example, endoglycosidases can be used to remodel the glycan structures on antibodies, introducing azide-containing sugars. rsc.org These azide-modified antibodies can then be reacted with molecules containing a compatible reactive group, facilitated by a linker like Iodo-PEG3-Azide.
The polyethylene (B3416737) glycol (PEG) spacer is a key component of the Iodo-PEG3-Azide linker, significantly influencing the properties of the final bioconjugate. axispharm.cominterchim.fr
Solubility: The hydrophilic nature of the PEG spacer increases the water solubility of the resulting conjugate. broadpharm.comthermofisher.com This is particularly beneficial when working with hydrophobic molecules, preventing aggregation and improving their handling in aqueous buffers. axispharm.cominterchim.fr
Stability: PEGylation, the process of attaching PEG chains to molecules, can enhance the stability of proteins and peptides. axispharm.comresearchgate.net It can protect the biomolecule from enzymatic degradation and reduce its immunogenicity, leading to a longer circulation half-life in the body. axispharm.comgoogle.com
Functionality: The flexible nature of the PEG spacer helps to minimize steric hindrance between the conjugated molecules. interchim.fr This ensures that the biological activity of the protein or peptide is maintained after conjugation. axispharm.com The length of the PEG spacer can be adjusted to optimize the function of the conjugate for specific applications. interchim.frthermofisher.com
| Property | Effect of PEG3 Spacer |
| Solubility | Increases solubility in aqueous solutions. broadpharm.comthermofisher.com |
| Stability | Protects against degradation and reduces immunogenicity. axispharm.comgoogle.com |
| Functionality | Minimizes steric hindrance, preserving biological activity. axispharm.cominterchim.fr |
Nucleic Acid Functionalization with Iodo-PEG3-Azide: DNA and Click Nucleic Acid (CNA) Conjugations
Iodo-PEG3-Azide is also a valuable tool for the functionalization of nucleic acids, such as DNA. The azide group on the linker can be used in click chemistry reactions to attach various molecules to oligonucleotides. uni-muenchen.de One common method involves reacting an amino-modified oligonucleotide with an azide-N-hydroxysuccinimide (NHS) ester to introduce the azide group, which can then be used in subsequent conjugation steps. uni-muenchen.de
For example, a study demonstrated the use of folate-PEG3-azide in a click reaction to conjugate folate to an oligonucleotide. uni-muenchen.de This highlights the utility of PEG-azide linkers in creating targeted nucleic acid constructs. The iodo group on Iodo-PEG3-Azide provides an alternative handle for conjugation, reacting with thiol-modified oligonucleotides. This dual reactivity expands the possibilities for creating complex DNA-based nanostructures and functionalized nucleic acids for various applications.
Development of Bioconjugates for Surface Modification and Biosensing Applications
The unique properties of Iodo-PEG3-Azide make it well-suited for the development of bioconjugates for surface modification and biosensing. axispharm.com The ability to attach biomolecules to surfaces is crucial for creating biosensors and other diagnostic tools. axispharm.com
The azide group can be used to attach the linker to a surface that has been functionalized with an alkyne group via click chemistry. interchim.fr Subsequently, the iodo group can be used to immobilize a protein or other biomolecule onto the surface. axispharm.com The PEG spacer in this context serves to extend the biomolecule away from the surface, making it more accessible for interaction with its target and reducing non-specific binding. interchim.fr
This approach has been used in the development of various diagnostic and imaging agents. axispharm.com For instance, attaching imaging agents to specific cells or tissues can improve diagnostic accuracy. axispharm.com
Strategies for Enhancing Bioconjugation Efficiency with Iodo-PEG3-Azide
Several strategies can be employed to enhance the efficiency of bioconjugation reactions involving Iodo-PEG3-Azide.
Reaction Conditions: Optimizing the reaction conditions is crucial. For the reaction between the iodo group and a thiol, the pH should be controlled to ensure the thiol is in its more reactive thiolate form. For click chemistry reactions, while copper-free SPAAC is often preferred for biological applications, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be highly efficient in other contexts. bionordika.no
Reagent Concentration: Using a higher concentration of the reactants can increase the reaction rate. interchim.fr However, it is important to balance this with the potential for non-specific reactions and the cost of the reagents.
Purity of Reagents: The purity of the starting materials, including the Iodo-PEG3-Azide linker and the biomolecules, is critical for achieving high yields and a well-defined final product. bionordika.no
Linker Design: The choice of linker itself can impact efficiency. While Iodo-PEG3-Azide is versatile, other linkers with different reactive groups or PEG lengths may be more suitable for specific applications. interchim.fr For example, maleimide-based linkers react more selectively and faster with cysteine thiols than iodoacetamides. acs.org
| Strategy | Description |
| Optimize Reaction Conditions | Control pH for thiol reactions and choose the appropriate click chemistry catalyst. bionordika.no |
| Adjust Reagent Concentration | Increase reactant concentrations to improve reaction rates. interchim.fr |
| Ensure Reagent Purity | Use high-purity starting materials for cleaner reactions and higher yields. bionordika.no |
| Select Appropriate Linker | Consider alternative linkers with different reactive groups or spacer lengths for specific needs. interchim.fracs.org |
Role of Iodo Peg3 Azide in Advanced Drug Discovery and Delivery Systems
Design and Synthesis of Targeted Drug Delivery Vehicles Utilizing Iodo-PEG3-Azide
The unique chemical properties of Iodo-PEG3-Azide make it a valuable component in the construction of sophisticated drug delivery systems. Its bifunctional nature allows for the linking of different molecular entities, a crucial feature in creating targeted therapies. The presence of the PEG spacer enhances the solubility and in vivo stability of the resulting conjugates. axispharm.com
Iodo-PEG3-Azide serves as a versatile scaffold for attaching therapeutic agents to targeting moieties. axispharm.comaxispharm.com The azide (B81097) group readily participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole linkage with alkyne-modified molecules. medchemexpress.combroadpharm.comlumiprobe.com This allows for the efficient and specific conjugation of drugs. The iodide group, being an excellent leaving group, facilitates nucleophilic substitution reactions, enabling attachment to various functional groups on therapeutic molecules. axispharm.comlumiprobe.com This dual reactivity allows for the precise assembly of drug-linker conjugates, which can then be attached to a targeting ligand to create a targeted drug delivery system. axispharm.comaxispharm.com
PEGylation, the process of attaching PEG chains to molecules, is a well-established method for improving the pharmacokinetic properties of therapeutic agents. issuu.comqyaobio.com The inclusion of a PEG3 spacer in the Iodo-PEG3-Azide molecule confers several advantages to the drug conjugates. axispharm.comissuu.com The hydrophilic PEG chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation time in the bloodstream. issuu.com This extended half-life often leads to a reduced dosing frequency. Furthermore, PEGylation can enhance the solubility of hydrophobic drugs and shield the therapeutic agent from enzymatic degradation and immunogenic responses. issuu.comqyaobio.com
| Feature | Description | Reference |
| Increased Solubility | The hydrophilic PEG chain improves the solubility of conjugated molecules in aqueous environments. | issuu.com |
| Reduced Renal Clearance | The increased size of the PEGylated conjugate slows its filtration by the kidneys, extending its time in circulation. | issuu.com |
| Prolonged Half-Life | By reducing clearance, PEGylation leads to a longer plasma half-life of the therapeutic agent. | issuu.com |
| Reduced Immunogenicity | The PEG chain can mask the conjugated molecule from the immune system, decreasing the likelihood of an immune response. | issuu.com |
Iodo-PEG3-Azide in Proteolysis-Targeting Chimeras (PROTACs) Research
PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. medchemexpress.combiochempeg.com These molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. biochempeg.com
Iodo-PEG3-Azide is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.combioscience.co.ukinvivochem.cn The linker's role is critical, as its length, flexibility, and chemical properties can significantly influence the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for successful protein degradation. biochempeg.com The azide group of Iodo-PEG3-Azide allows for its easy incorporation into a PROTAC structure via click chemistry, reacting with an alkyne-functionalized ligand. medchemexpress.commedchemexpress.com This modular approach facilitates the rapid synthesis of libraries of PROTACs with varying linkers to optimize degradation efficiency. nih.gov The iodo group provides a reactive handle for conjugation to the other ligand of the PROTAC molecule. broadpharm.com
| Component | Function in PROTAC |
| Target Protein Ligand | Binds to the specific protein of interest. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. |
| Linker (e.g., Iodo-PEG3-Azide) | Connects the two ligands and positions them for ternary complex formation. |
The fundamental mechanism of a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. biochempeg.comsigmaaldrich.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. sigmaaldrich.com The polyubiquitinated protein is then recognized and degraded by the proteasome. biochempeg.comsigmaaldrich.com The linker, for which Iodo-PEG3-Azide can serve as a building block, plays a crucial role in this process. Its length and composition affect the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation. Researchers utilize linkers like Iodo-PEG3-Azide to systematically vary the linker length and study its impact on the potency and selectivity of the resulting PROTACs. uni-muenchen.de
Lysosomal Targeting Chimera (LYTAC) Development with Iodo-PEG3-Azide
Lysosome-targeting chimeras (LYTACs) are a newer class of targeted protein degradation technology that directs extracellular and membrane-associated proteins to the lysosome for degradation. tocris.comd-nb.info LYTACs are bifunctional molecules that consist of a ligand that binds to a cell-surface lysosomal targeting receptor and a binder for the protein of interest. tocris.comnih.gov This binding event triggers the internalization of the protein-LYTAC complex and its subsequent trafficking to the lysosome for degradation. tocris.com
While direct evidence of Iodo-PEG3-Azide's specific use in published LYTACs is emerging, its properties make it a highly suitable building block for LYTAC synthesis. The azide functionality allows for the convenient attachment of the LYTAC to a targeting moiety, such as an antibody or a small molecule binder for the protein of interest, through click chemistry. nih.gov For instance, an azide-containing PEG linker can be coupled with an alkyne-labeled antibody. nih.gov The iodo- group could be used to attach a ligand that targets a lysosomal receptor. The PEG3 spacer would provide the necessary length and hydrophilicity to bridge the two ends of the chimera effectively. The development of LYTACs often involves creating a library of molecules with different linkers to optimize for efficient internalization and degradation, a process where the modular nature of linkers like Iodo-PEG3-Azide would be advantageous. d-nb.info
Advancements in Precision Medicine through Iodo-PEG3-Azide Conjugates
Precision medicine, an approach that customizes disease treatment and prevention by considering individual variability in genes, environment, and lifestyle, heavily relies on the development of highly targeted therapeutic agents. The chemical linker Iodo-PEG3-Azide has emerged as a critical tool in this field, enabling the synthesis of sophisticated bioconjugates that are central to the progression of targeted therapies. Its unique heterobifunctional structure, featuring a highly reactive iodo group at one end and an azide group at the other, separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, provides a versatile platform for linking different molecular entities with high specificity and control. axispharm.comlumiprobe.combroadpharm.com
The iodo group is an excellent leaving group for nucleophilic substitution reactions, reacting efficiently with nucleophiles such as thiols (e.g., cysteine residues in proteins). lumiprobe.comaxispharm.com This reactivity is significantly higher than that of corresponding bromo or chloro-acetamides, allowing for faster and more specific conjugation under mild conditions. lumiprobe.comaxispharm.com On the other end, the azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. genelink.comacs.org The azide can participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is thus ideal for use in biological systems. medchemexpress.combioscience.co.ukiris-biotech.de This dual reactivity allows for the precise, stepwise construction of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), which are at the forefront of precision medicine. acs.orgmedchemexpress.com
A significant advancement driven by such linkers is the development of site-specifically modified ADCs. Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR) and conjugation sites. acs.org This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window. Using linkers like Iodo-PEG3-Azide allows for controlled, site-specific attachment. For instance, researchers can use chemoenzymatic methods to install an azide-bearing sugar onto a specific site on an antibody's heavy chain. acs.org A therapeutic payload, attached to a linker via its iodo group, can then be "clicked" onto the antibody's azide group, yielding a homogeneous ADC population with a precise DAR. acs.org This precision enhances the conjugate's stability and therapeutic efficacy.
Furthermore, Iodo-PEG3-Azide is instrumental in the synthesis of PROTACs. medchemexpress.combioscience.co.uk PROTACs are novel therapeutic agents that co-opt the cell's own protein disposal machinery (the ubiquitin-proteasome system) to selectively degrade disease-causing proteins. medchemexpress.com A PROTAC molecule consists of two ligands—one that binds to the target protein and another that binds to an E3 ubiquitin ligase—joined by a linker. Iodo-PEG3-Azide serves as an ideal PEG-based linker in PROTAC synthesis, providing the necessary spatial orientation and solubility while allowing for the modular attachment of the two different ligands through its iodo and azide functionalities. medchemexpress.combioscience.co.uk
Recent research has also demonstrated the utility of the azide-PEG3 moiety in innovative clearance strategies to improve the safety and efficacy of radioimmunotherapy. In a "Click-to-Clear" strategy, a related compound, maltose-PEG3-azide, was used to clear a radiolabeled antibody-conjugate from the bloodstream in vivo. nih.govmdpi.com This was achieved through Staudinger ligation, another bioorthogonal reaction involving the azide group. nih.gov By accelerating the clearance of unbound radiolabeled antibodies from circulation, this method significantly improves the tumor-to-background signal ratio, thereby enhancing diagnostic precision and reducing off-target radiation exposure. nih.govmdpi.com
Interactive Data Table: Research Findings on PEG3-Azide Conjugates
| Application | Conjugate Strategy | Key Finding | Significance for Precision Medicine |
| Radioimmunotherapy Clearance | In vivo Staudinger ligation between a phosphine-modified radiolabeled antibody and an injected sugar-PEG3-azide (maltose-PEG3-azide). nih.govmdpi.com | The azide-containing molecule reacted with the antibody conjugate in the blood, cleaving the radioisotope for rapid renal excretion. nih.gov | Significantly lowered blood radioactivity by 34-35%, improving the tumor-to-blood ratio for enhanced imaging and therapeutic precision. nih.gov |
| Site-Specific ADCs | Chemoenzymatic installation of azide-bearing sugars onto an antibody, followed by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a drug-linker construct. acs.org | This method creates homogeneous ADC populations with a defined drug-to-antibody ratio and specific conjugation site on the antibody's heavy chain glycans. acs.org | Leads to better-defined therapeutic agents with improved pharmacokinetics, stability, and a potentially wider therapeutic index compared to randomly conjugated ADCs. acs.org |
| Targeted Protein Degradation | Use as a heterobifunctional linker to connect a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs. medchemexpress.combioscience.co.uk | The iodo and azide groups serve as orthogonal handles for conjugation, while the PEG3 spacer provides optimal length and solubility for the final PROTAC molecule. medchemexpress.com | Enables the creation of novel therapeutics that can selectively eliminate specific disease-causing proteins, offering a new modality for treating illnesses that are difficult to target with conventional inhibitors. medchemexpress.com |
Iodo Peg3 Azide in Biomedical Imaging and Diagnostic Probe Development
Construction of Molecular Imaging Probes Using Iodo-PEG3-Azide.medkoo.comiris-biotech.de
The tril-functional nature of Iodo-PEG3-Azide makes it an ideal scaffold for building molecular imaging probes. Its iodo- and azide- functionalities allow for the attachment of different molecular components, such as targeting ligands and signaling molecules, while the PEG3 spacer provides favorable pharmacokinetic properties.
Optical Imaging Probe Design and Performance Optimization.medkoo.comiris-biotech.de
In the realm of optical imaging, Iodo-PEG3-Azide can be utilized to link a targeting moiety, like an antibody or a small molecule, to a fluorescent dye. The azide (B81097) group can react with an alkyne-modified fluorophore, while the iodo group can be used to attach the construct to a targeting ligand. Research has shown that the length of the PEG linker can significantly impact the performance of such probes. For instance, studies have demonstrated that shorter PEG-linkers can improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. bio-fount.com The PEG spacer helps to prevent aggregation and non-specific binding, leading to improved signal-to-noise ratios and clearer images.
Radiopharmaceutical Precursor Synthesis with Iodinated Moieties of Iodo-PEG3-Azide
The presence of an iodine atom in Iodo-PEG3-Azide makes it a direct precursor for the synthesis of radioiodinated pharmaceuticals. Radioisotopes of iodine, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, are widely used in nuclear medicine for both diagnostic imaging (SPECT and PET) and therapeutic applications. nih.goviaea.org The iodo group on the PEG linker can be readily substituted with a radioactive iodine isotope. The azide end can then be used to conjugate the radiolabeled PEG linker to a biomolecule of interest, such as a peptide or antibody that targets a specific disease marker. nih.gov This approach allows for the development of targeted radiopharmaceuticals for imaging and treating various conditions, including cancer. nih.govresearchgate.net
Conjugation of Fluorescent Dyes and Reporter Molecules via Iodo-PEG3-Azide.nih.gov
The azide group of Iodo-PEG3-Azide provides a powerful handle for the conjugation of fluorescent dyes and other reporter molecules through click chemistry. broadpharm.commedchemexpress.com This reaction is highly efficient and specific, allowing for the clean and reliable attachment of a wide variety of alkyne-functionalized reporters. acs.org For example, a fluorescent dye like fluorescein (B123965) can be modified with an alkyne group and then "clicked" onto Iodo-PEG3-Azide. broadpharm.comconju-probe.com The resulting conjugate can then be further functionalized using the iodo group for attachment to a target of interest. This modular approach simplifies the synthesis of complex imaging probes. thermofisher.com
| Reporter Molecule Type | Conjugation Chemistry | Iodo-PEG3-Azide Role |
| Fluorescent Dyes (e.g., FITC) | Click Chemistry (CuAAC, SPAAC) | Azide source for conjugation. conju-probe.com |
| Biotin (B1667282) | Click Chemistry (CuAAC, SPAAC) | Azide source for conjugation to alkyne-biotin. acs.org |
| Chelating Agents (for radiometals) | Nucleophilic Substitution | Iodo group for attachment of chelator. |
Development of Diagnostic Tools for Cellular and Subcellular Target Labeling.bio-fount.comiaea.orgthermofisher.com
The versatility of Iodo-PEG3-Azide extends to the development of tools for labeling specific targets within cells and subcellular compartments. By combining a targeting ligand with a reporter molecule using Iodo-PEG3-Azide as the linker, researchers can create probes that specifically bind to and visualize cellular components. For instance, a probe could be designed to target a specific protein that is overexpressed in cancer cells. nih.gov The azide group could be used to attach a fluorescent dye, and the iodo group could be used to link to a small molecule inhibitor of the target protein. Such probes are invaluable for studying cellular processes and for the development of new diagnostic assays. thermofisher.com
Integration of Iodo Peg3 Azide in Materials Science and Nanotechnology
Surface Functionalization of Biomaterials and Nanoparticles with Iodo-PEG3-Azide
The ability to tailor the surface properties of materials is fundamental to controlling their interaction with biological systems. Iodo-PEG3-Azide serves as a critical linker molecule for the surface functionalization of a wide array of materials, including biomaterials and nanoparticles. axispharm.combiosynth.com The process leverages the compound's dual reactivity: the highly reactive iodide can form stable covalent bonds with nucleophiles such as thiols, while the azide (B81097) group can participate in highly specific click chemistry reactions with alkyne-modified surfaces or molecules. lumiprobe.comrsc.org
This strategy has been effectively used to modify biomaterial surfaces like titanium and gold to enhance their bioactivity and promote specific cellular responses. ub.edu For instance, a peptidic scaffold with cell-adhesive properties can be equipped with an anchoring group (like a catechol for titanium or a thiol for gold) and an azide group. ub.edu This allows for the specific and stable attachment of the peptide to the material surface. ub.edu Similarly, nanoparticles can be functionalized to create sophisticated systems for diagnostics or drug delivery. mdpi.comgoogle.com Calcium phosphate (B84403) nanoparticles, for example, have been coated with a silica (B1680970) shell and then functionalized with azide or alkyne groups, enabling the subsequent covalent attachment of proteins or other nanoparticles via click chemistry. mdpi.com This precise control over surface chemistry allows for the creation of multifunctional nanostructures. google.com In one study, thiol-terminated nucleic acids were reacted with Iodo-PEG3-Azide to produce azide-terminated strands, which were then conjugated to proteins for cellular delivery studies. rsc.org
The table below summarizes the reactive functionalities of Iodo-PEG3-Azide and their applications in surface modification.
| Functional Group | Reaction Chemistry | Reacts With | Application Example | Reference |
| Iodide (I-) | Nucleophilic Substitution (SN2) | Thiols (e.g., Cysteine), Amines | Attaching the linker to thiol-modified surfaces or proteins. | lumiprobe.comrsc.org |
| Azide (N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Terminal Alkynes, Strained Alkynes (e.g., DBCO, BCN) | Attaching alkyne-modified biomolecules (peptides, DNA) or nanoparticles to the azide-functionalized surface. | broadpharm.comacs.orgrsc.org |
Engineering of Hydrogels and Polymer Networks via Click Chemistry with Iodo-PEG3-Azide
Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, are extensively used in tissue engineering and drug delivery. bocsci.com "Click chemistry" reactions are exceptionally well-suited for hydrogel fabrication due to their high efficiency, specificity, and ability to proceed under mild, physiological conditions, making them compatible with encapsulating live cells. nih.govresearchgate.net
The azide functionality of Iodo-PEG3-Azide is central to its role in hydrogel engineering. It enables the formation of hydrogels through azide-alkyne cycloaddition, which creates stable, covalent triazole cross-links within the polymer network. broadpharm.commdpi.com A common strategy involves mixing multi-arm PEG macromonomers functionalized with alkyne groups (e.g., tetra-arm PEG-cyclooctyne) with linear polymers bearing azide groups. mdpi.com The azide groups can be introduced using reagents like Iodo-PEG3-Azide. The rapid reaction, often a strain-promoted azide-alkyne cycloaddition (SPAAC) that negates the need for a potentially cytotoxic copper catalyst, triggers gelation within minutes. rsc.orgmdpi.com This process allows for the in situ formation of hydrogels, which is highly desirable for injectable biomaterials. rsc.org The properties of these hydrogels are highly tunable; for example, introducing ester groups into the polymer backbone can render the hydrogel degradable and responsive to changes in pH. rsc.org
The key components and characteristics of a hydrogel system engineered using an azide-PEG linker are detailed below.
| Component | Function | Reaction Type | Resulting Hydrogel Properties | Reference |
| Azide-functionalized Polymer (via Iodo-PEG3-Azide or similar) | Cross-linker | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Covalently cross-linked network, rapid gelation, injectable, potential for biodegradability. | rsc.orgmdpi.com |
| Alkyne-functionalized Polymer (e.g., Tetra-arm PEG-Cyclooctyne) | Macromonomer building block | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Forms the structural backbone of the gel. | mdpi.com |
| Aqueous Solution | Solvent | N/A | High water content, biocompatible environment for cells. | bocsci.com |
Fabrication of Smart and Responsive Polymeric Materials
"Smart" or "intelligent" materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. bocsci.comnih.gov Such materials are at the forefront of innovations in drug delivery, diagnostics, and tissue engineering. researchgate.net The dual functionality of Iodo-PEG3-Azide makes it a valuable building block for creating these advanced responsive systems.
While direct synthesis of smart materials using Iodo-PEG3-Azide is an emerging area, the chemical principles are well-established. The linker's azide and iodide groups can be used to covalently attach stimulus-responsive moieties to a polymer backbone or surface. For instance, the azide group can be "clicked" onto an alkyne-functionalized polymer that exhibits temperature-responsive behavior. researchgate.net Alternatively, a pH-sensitive peptide could be conjugated to a material using the versatile chemistry afforded by the linker. The incorporation of hydrolytically labile bonds, such as esters, near the PEG linker within a polymer network can impart pH-responsive degradability. rsc.orgsigmaaldrich.com This allows for the design of materials that can release a therapeutic payload in the acidic microenvironment of a tumor, for example. nih.gov
The table below outlines a conceptual framework for using Iodo-PEG3-Azide to fabricate smart materials.
| Stimulus | Responsive Moiety | Conjugation Strategy via Iodo-PEG3-Azide | Potential Application | Reference |
| pH | pH-sensitive peptide or polymer containing ester linkages | Azide end for click chemistry attachment of an alkyne-modified peptide; incorporation into a polymer network with ester bonds. | pH-triggered drug release in acidic tumor environments. | rsc.orgnih.gov |
| Temperature | Thermo-responsive polymer (e.g., PNIPAM) | Iodide end for alkylation of a thiol-modified thermo-responsive polymer. | Temperature-gated release of therapeutics. | nih.govresearchgate.net |
| Redox | Disulfide-containing molecule | Iodide end to react with a thiol, leaving a second thiol available for disulfide bond formation. | Redox-responsive release in the high glutathione (B108866) environment inside cells. | nih.gov |
Influence of Iodo-PEG3-Azide on Material Biocompatibility and Functional Stability
For any material to be used in a biological setting, it must be both biocompatible and functionally stable. The incorporation of Iodo-PEG3-Azide into a material's design positively influences both of these critical aspects.
The polyethylene (B3416737) glycol (PEG) component is renowned for its excellent biocompatibility. bocsci.comissuu.com PEG is non-toxic, has low immunogenicity, and is approved by the FDA for internal use. issuu.com Its ability to attract water molecules creates a hydration layer that can effectively mask a material's surface from the host's biological machinery, thereby reducing non-specific protein adsorption and subsequent inflammatory responses. acs.orgresearchgate.net By using Iodo-PEG3-Azide as a linker, this "stealth" property is conferred upon the functionalized material, significantly enhancing its biocompatibility. core.ac.uk
Functional stability is achieved through the robust covalent linkages formed by the linker's reactive ends. The triazole ring resulting from the azide-alkyne click reaction is exceptionally stable under physiological conditions, ensuring that any attached molecules remain firmly tethered. axispharm.com Similarly, the carbon-iodine bond is highly reactive towards nucleophiles, but the resulting carbon-sulfur or carbon-nitrogen bond formed upon substitution is a stable covalent linkage. lumiprobe.com This ensures the long-term integrity and functionality of the modified material, whether it is a surface coating designed to interact with specific cells or a cross-linked hydrogel scaffold for tissue regeneration.
The impact of functionalization with Iodo-PEG3-Azide on key material properties is summarized in the following table.
| Property | State Before Functionalization | State After Functionalization with Iodo-PEG3-Azide | Underlying Reason | Reference |
| Biocompatibility | May be low; can trigger protein adsorption and immune response. | Significantly enhanced. | The hydrophilic, non-immunogenic PEG spacer shields the material surface. | issuu.comcore.ac.uk |
| Non-Specific Protein Adsorption | Can be high, leading to biofouling. | Drastically reduced. | The PEG chain creates a hydration barrier that repels proteins. | acs.orgresearchgate.net |
| Functional Stability | Attached molecules may leach off if physically adsorbed. | High; covalently attached molecules are stable. | Formation of stable triazole rings (via azide) and C-S/C-N bonds (via iodide). | lumiprobe.comaxispharm.com |
| Aqueous Solubility | Can be low for hydrophobic materials or molecules. | Increased. | The hydrophilic nature of the PEG3 spacer improves solubility. | broadpharm.com |
Emerging Methodologies and Future Directions in Iodo Peg3 Azide Research
Photocatalytic Activation and Labeling Strategies Utilizing Azide (B81097) Moieties (Contextual)
The azide group of Iodo-PEG3-Azide offers a versatile handle for chemical modifications, traditionally through click chemistry. However, recent advancements in photocatalysis are opening new avenues for its activation and subsequent use in labeling. nih.gov Photocatalysis provides a mild and efficient method for generating reactive intermediates from azides under visible light, avoiding harsh conditions that could damage sensitive biomolecules. nih.gov
Research has demonstrated that organic dyes like Eosin Y and ruthenium-based complexes such as [Ru(bpy)3]Cl2 can serve as effective photocatalysts. beilstein-journals.orgrsc.org When irradiated with visible light, these photocatalysts can activate aryl and acyl azides, leading to the formation of highly reactive nitrene intermediates. nih.govworktribe.com These intermediates can then participate in a variety of bond-forming reactions, including C-H amidation, allowing for the direct labeling of heteroarenes and other electron-rich systems. nih.gov Some recent studies also suggest the formation of nitrene intermediates through single electron transfer or sensitization in photocatalyzed reactions involving azides. nih.gov
While direct photocatalytic activation of the alkyl azide in Iodo-PEG3-Azide is a developing area, the principles established with other types of azides provide a strong foundation for future exploration. The azide moiety in Iodo-PEG3-Azide could potentially be activated using similar photocatalytic systems to label target molecules that may not possess a suitable alkyne partner for traditional click chemistry. This approach could broaden the scope of its application in bioconjugation and materials science. For example, the photocatalytic decomposition of azides can lead to the formation of amines in aqueous media, with water acting as the hydrogen source. worktribe.com
Table 1: Examples of Photocatalysts and Their Applications in Azide Chemistry
| Photocatalyst | Azide Type | Reaction Type | Potential Application for Iodo-PEG3-Azide |
|---|---|---|---|
| Eosin Y | Aryl Azides | C-H Amidation | Labeling of electron-rich aromatic residues on proteins. |
| [Ru(bpy)3]Cl2 | Acyl Azides, Vinyl Azides | Cyclization, Cross-coupling | Intramolecular cyclization for conformational locking of conjugates. |
This table is generated based on contextual research in photocatalytic azide chemistry and suggests potential, yet-to-be-explored, applications for Iodo-PEG3-Azide.
Multimodal Conjugation Approaches with Iodo-PEG3-Azide
The distinct reactivity of the iodo and azide groups in Iodo-PEG3-Azide makes it an ideal reagent for multimodal conjugation, where two different molecules are linked to a central scaffold in a controlled manner. lumiprobe.combroadpharm.com This is achieved through orthogonal reaction strategies, where each functional group reacts selectively with its corresponding partner without cross-reactivity.
The azide group is primarily utilized in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comgenelink.com These reactions are highly efficient and biocompatible, forming a stable triazole linkage. sigmaaldrich.com The azide can react with terminal alkynes in the presence of a copper catalyst or with strained cyclooctynes like DBCO or BCN without a catalyst. medchemexpress.com
Concurrently, the iodide group serves as a reactive site for nucleophilic substitution (SN2) reactions. lumiprobe.com It is an excellent leaving group, reacting readily with soft nucleophiles such as thiols (e.g., cysteine residues in proteins) and to a lesser extent with amines. lumiprobe.comiris-biotech.de This dual reactivity allows for a two-step, orthogonal conjugation strategy. For instance, a biomolecule containing a thiol group can first be coupled to the iodo- end of Iodo-PEG3-Azide. The resulting conjugate, now bearing a terminal azide, can then be "clicked" to a second molecule functionalized with an alkyne or a strained cyclooctyne (B158145). This approach has been used to create dual-functionalized surfaces and complex biomolecular architectures. acs.org
Table 2: Orthogonal Reactions for Multimodal Conjugation with Iodo-PEG3-Azide
| Functional Group | Reaction Type | Reactive Partner | Resulting Linkage |
|---|---|---|---|
| Azide | CuAAC | Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole |
| Azide | SPAAC | Strained Alkyne (e.g., DBCO) | Triazole |
| Iodide | Nucleophilic Substitution | Thiol | Thioether |
Automation and High-Throughput Synthesis of Iodo-PEG3-Azide Conjugates
The increasing demand for novel bioconjugates for applications in drug discovery, diagnostics, and materials science has driven the development of automated and high-throughput synthesis platforms. Flow chemistry, in particular, offers significant advantages for the synthesis of Iodo-PEG3-Azide conjugates. organic-chemistry.org Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with potentially hazardous reagents like azides. organic-chemistry.org
Photocatalytic reactions, as described in section 8.1, are particularly well-suited for flow chemistry setups. organic-chemistry.org The use of transparent tubing in flow reactors maximizes light penetration, significantly accelerating reaction rates compared to batch processes. organic-chemistry.org This has been demonstrated for various photocatalytic transformations, including the reduction of azides. organic-chemistry.org The integration of flow chemistry with automated purification systems can create a fully automated platform for the synthesis and isolation of Iodo-PEG3-Azide conjugates.
In parallel, high-throughput screening (HTS) methodologies can be adapted to rapidly evaluate the properties of the synthesized conjugates. nih.gov For example, libraries of Iodo-PEG3-Azide conjugates, each with a different biomolecule or small molecule attached, can be synthesized using automated liquid handlers. These libraries can then be screened in 1536-well plates for biological activity, binding affinity, or other desired properties. nih.gov The combination of automated synthesis and HTS allows for the rapid exploration of a vast chemical space, accelerating the discovery of new functional molecules.
Computational Chemistry and Modeling of Iodo-PEG3-Azide Reactions
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like Iodo-PEG3-Azide at an atomic level. nih.govmdpi.com Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are two key approaches used to model the structure, dynamics, and reactivity of this linker and its conjugates.
MD simulations can be used to study the conformational flexibility of the PEG3 linker and how it influences the spatial relationship between the conjugated molecules. nih.govnih.gov Both all-atom and coarse-grained models have been developed for PEG chains, allowing for simulations of large, complex systems. mdpi.comnih.gov These simulations can provide insights into how PEGylation affects the solubility, stability, and interaction of a biomolecule with its environment. nih.govresearchgate.net For example, MD simulations have been used to understand how PEG chains can shield a drug molecule from plasma proteins, thereby increasing its circulation lifetime. nih.gov
DFT calculations are employed to investigate the mechanisms of the chemical reactions involving the iodo and azide groups. acs.orgresearchgate.netnih.gov For azide-alkyne cycloaddition reactions, DFT studies can elucidate the reaction pathway, identify transition states, and calculate activation energies, providing a deeper understanding of the factors that control the reaction rate and regioselectivity. researchgate.netnih.govrsc.orgchalmers.se For instance, DFT calculations have been used to compare the uncatalyzed and copper-catalyzed azide-alkyne cycloadditions, explaining the dramatic rate enhancement observed in the presence of the catalyst. nih.gov Such computational insights are invaluable for optimizing reaction conditions and designing new, more efficient conjugation strategies.
Challenges and Considerations in Iodo Peg3 Azide Applications
Optimization of Reaction Conditions for Diverse Biological Systems
The efficiency of conjugation reactions involving Iodo-PEG3-Azide is highly dependent on the specific biological environment. The dual functionality of the molecule, featuring a reactive iodide for alkylation and an azide (B81097) for click chemistry, necessitates careful optimization of reaction parameters. lumiprobe.combroadpharm.com
The azide group's participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used ligation technique due to its high specificity and efficiency. genelink.comresearchgate.net However, the potential toxicity of the copper catalyst can be a significant drawback in biological systems. acs.orgnih.gov This has led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a copper catalyst by using strained alkynes like DBCO or BCN. acs.orgbroadpharm.com The choice between CuAAC and SPAAC will depend on the sensitivity of the biological system to copper.
Key parameters that require optimization include:
Solvent: The choice of solvent can significantly impact reaction yields. For instance, studies with similar azide-containing compounds have shown that solvents like dimethylformamide (DMF) can lead to high conversion rates at moderate temperatures. benchchem.com The hydrophilic PEG spacer in Iodo-PEG3-Azide enhances its solubility in aqueous media, which is advantageous for biological applications. broadpharm.com
Temperature: Reaction kinetics are temperature-dependent. While higher temperatures can increase reaction rates, they may also lead to the degradation of sensitive biomolecules or promote side reactions. benchchem.com
pH: For reactions involving the modification of proteins, pH is a critical factor. For example, selective N-terminal functionalization of proteins with NHS esters is often performed at a pH below 7 to differentiate between the α-amino group of the N-terminus and the ε-amino groups of lysine (B10760008) residues. nih.gov
Catalyst and Ligands: In CuAAC reactions, the concentration of the copper(I) catalyst and the use of stabilizing ligands are crucial for both efficiency and for protecting biomolecules from oxidative damage. acs.org
Table 1: Factors for Optimizing Iodo-PEG3-Azide Reactions
| Parameter | Considerations for Optimization |
|---|---|
| Reaction Type | Choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, depending on the biological system's tolerance to copper. acs.orgbroadpharm.com |
| Solvent | The hydrophilic PEG spacer improves aqueous solubility. broadpharm.com Solvents like DMF may enhance yields in certain conditions. benchchem.com |
| Temperature | Balancing reaction speed with the thermal stability of the biological molecules involved. benchchem.com |
| pH | Crucial for selective modification of proteins, such as N-terminal functionalization. nih.gov |
| Catalyst/Ligand | In CuAAC, optimizing copper concentration and using protective ligands is essential to maximize yield and minimize damage to biomolecules. acs.org |
Scalability of Iodo-PEG3-Azide-Based Conjugation Methodologies
Transitioning from small-scale laboratory experiments to large-scale production of Iodo-PEG3-Azide conjugates presents significant challenges. Issues that may arise during scale-up include:
Purification: The removal of unreacted starting materials, catalysts, and byproducts becomes more complex at a larger scale. The development of robust and scalable purification methods, such as chromatography or precipitation, is essential. For example, in the context of radiolabeling, scavenger resins have been used to effectively remove unreacted precursors. acs.org
Cost-Effectiveness: The cost of reagents, particularly specialized ones like Iodo-PEG3-Azide and any required catalysts or ligands, can become a significant factor at an industrial scale. Process optimization to maximize yield and minimize waste is crucial for economic viability.
Biocompatibility and Immunogenicity of PEGylated Conjugates in Advanced Applications
While PEGylation is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules, it is not without its challenges related to biocompatibility and immunogenicity. mdpi.comnih.gov Although generally considered safe, there is growing evidence that PEG itself can elicit an immune response. jst.go.jpfrontiersin.org
Anti-PEG Antibodies: Pre-existing and treatment-induced anti-PEG antibodies have been detected in patients. mdpi.comjst.go.jp These antibodies can lead to the accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and potentially causing hypersensitivity reactions. mdpi.com The presence of anti-PEG IgM is a significant contributor to this phenomenon. mdpi.com
Factors Influencing Immunogenicity: The immunogenicity of a PEGylated conjugate can be influenced by several factors, including the molecular weight of the PEG, the nature of the conjugated molecule, and the density of PEG modification. mdpi.comtandfonline.com For instance, some studies suggest that the terminal methoxy (B1213986) group of PEG can be immunogenic. acs.org
Impact of the Conjugated Molecule: The molecule to which the PEG is attached can also play a role. For example, PEGylated non-human enzymes have been shown to elicit more severe immune responses. tandfonline.com
Regulatory and Translational Aspects of Iodo-PEG3-Azide-Based Research Products
The path from a research-grade product to a clinically approved therapeutic is long and requires navigating a complex regulatory landscape.
Regulatory Scrutiny: PEGylated products are subject to rigorous review by regulatory agencies like the U.S. Food and Drug Administration (FDA). researchgate.netbccresearch.com Companies developing these products must work closely with regulators to ensure all safety and efficacy requirements are met. researchgate.net The lack of specific guidelines for PEGylated nanoproducts adds a layer of complexity to the clinical development process. researchgate.net
Intellectual Property: The field of PEGylation is characterized by a complex patent landscape. researchgate.netbccresearch.com Companies must carefully navigate existing patents to avoid infringement issues. researchgate.net
Translational Challenges: Moving a product from the lab to the clinic involves significant investment in process development, manufacturing under Good Manufacturing Practices (GMP), and extensive preclinical and clinical testing. The potential for immunogenicity and the need for long-term safety data are key considerations that must be addressed during this process.
Q & A
Q. What are the standard protocols for synthesizing Iodo-PEG3-Azide, and how can its purity be verified?
Methodological Answer: Synthesis typically involves nucleophilic substitution, where PEG3 derivatives react with iodoalkylating agents. Key steps include inert atmosphere handling to prevent oxidation and purification via silica gel chromatography. Purity verification requires ¹H/¹³C NMR to confirm structural integrity (e.g., azide peak at ~2100 cm⁻¹ in FTIR) and HPLC-MS to assess chemical homogeneity (≥95% purity). For trace impurities, TLC with iodine vapor visualization is recommended .
Q. How is Iodo-PEG3-Azide utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what are the critical optimization parameters?
Methodological Answer: Iodo-PEG3-Azide serves as a heterobifunctional linker in CuAAC for bioconjugation. Optimization involves:
- Catalyst concentration : 1–5 mol% Cu(I) (e.g., TBTA or THPTA ligands) to minimize cytotoxicity.
- Solvent system : Aqueous buffers (pH 6.5–7.5) with tert-butanol to enhance solubility.
- Reaction time : 1–4 hours at 25–37°C, monitored by LC-MS for triazole formation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields when using Iodo-PEG3-Azide under varying solvent conditions?
Methodological Answer: Contradictory yield data often arise from solvent polarity effects on azide reactivity. To resolve this:
- Perform Design of Experiments (DoE) to systematically vary solvent polarity (e.g., DMSO vs. THF) and temperature.
- Use kinetic studies (e.g., in situ IR spectroscopy) to track azide consumption rates.
- Validate results with control reactions using standardized azide concentrations (e.g., 10 mM in PBS) .
Q. What strategies ensure the stability of Iodo-PEG3-Azide in long-term storage for sensitive applications (e.g., in vivo studies)?
Methodological Answer:
- Storage conditions : Aliquot in amber vials under argon at –20°C; avoid freeze-thaw cycles.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC-UV for iodide byproduct formation.
- Lyophilization : Pre-formulate with cryoprotectants (e.g., trehalose) to enhance shelf life .
Q. How can researchers design experiments to evaluate the biocompatibility of Iodo-PEG3-Azide in cellular models?
Methodological Answer:
Q. How should contradictory data on the hydrolytic stability of Iodo-PEG3-Azide in aqueous buffers be analyzed?
Methodological Answer:
- pH profiling : Test stability across pH 4–9 (e.g., acetate, phosphate, Tris buffers) at 37°C.
- Mass spectrometry : Identify degradation products (e.g., PEG3-azide vs. iodide release).
- Statistical validation : Apply ANOVA to compare hydrolysis rates under controlled ionic strength conditions .
Methodological & Literature Review Questions
What frameworks (e.g., PICO, FINER) are suitable for formulating research questions involving Iodo-PEG3-Azide?
Methodological Answer:
- PICO framework :
- Population: Target biomolecules (e.g., antibodies, peptides).
- Intervention: Conjugation efficiency of Iodo-PEG3-Azide.
- Comparison: Alternative linkers (e.g., DBCO-PEG3).
- Outcome: Yield, stability, and in vivo performance.
- FINER criteria : Ensure feasibility (lab resources), novelty (vs. existing PEGylation methods), and relevance (therapeutic applications) .
Q. How can researchers systematically evaluate conflicting literature on Iodo-PEG3-Azide’s reactivity in heterogeneous vs. homogeneous reaction systems?
Methodological Answer:
- Conduct a meta-analysis of reported rate constants, adjusting for variables like catalyst loading and solvent polarity.
- Use Cheminformatics tools (e.g., SciFinder) to compare substrate scope and reaction conditions.
- Replicate key studies under standardized protocols to identify reproducibility gaps .
Safety & Compliance Questions
Q. What are the critical safety protocols for handling Iodo-PEG3-Azide in a laboratory setting?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
